2-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursorsCommon reagents used in these steps include organometallic catalysts, sulfonyl chlorides, and methoxy-substituted aromatic compounds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.
Reduction: The azetidine ring can be reduced to form more saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the benzofuran moiety can yield quinones, while reduction of the azetidine ring can produce saturated azetidines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one include:
- 1-[3-Hydroxy-2-(2-hydroxy-2-propanyl)-2,3-dihydro-1-benzofuran-5-yl]ethanone
- 1-(2,3-dihydro-1-benzofuran-5-yl)-2-(isopropylamino)ethanol
- Ethyl 5-[(2,3-dihydro-1-benzofuran-5-ylsulfonyl)amino]-2-(1-piperidinyl)benzoate .
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development .
Properties
IUPAC Name |
2-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-29-21-5-3-2-4-18(21)19-7-9-22(26)25(23-19)16-13-24(14-16)31(27,28)17-6-8-20-15(12-17)10-11-30-20/h2-9,12,16H,10-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYICGXVJWISMEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)C3CN(C3)S(=O)(=O)C4=CC5=C(C=C4)OCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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